Diboryl-methane Enables Chemoselective Monofunctionalization in Suzuki‑Miyaura Cross‑Coupling: Quantitative Advantage over In‑Class Diborylalkanes
In Pd‑catalyzed Suzuki‑Miyaura cross‑coupling (SMC) with aryl bromides, diboryl‑methane [H₂C(Bpin)₂] can be chemoselectively mono‑coupled when using exactly one equivalent of KOH base, preventing the formation of less reactive diborate intermediates [1]. Under optimized conditions (1 equiv KOH, 10 mol% Pd(dba)₂, 20 mol% SPhos, 100 °C, 18 h), a broad scope of benzylboronate derivatives was obtained in good to excellent yields (53–99%), even with sterically hindered aryl bromides [1]. In stark contrast, the use of excess base (≥2 equiv) or the substitution of diboryl‑methane with alternative 1,1‑diborylalkanes (e.g., 1,1‑diborylethane) leads to non‑chemoselective double coupling or significant protodeboronation, drastically diminishing synthetic utility [1]. This reaction‑condition‑specific behavior of diboryl‑methane is unique among gem‑diborylalkanes and is directly attributed to the relative stability of the mono‑borylated intermediate.
| Evidence Dimension | Isolated yield of mono‑coupled benzylboronate |
|---|---|
| Target Compound Data | 53–99% yield (variable by substrate) under chemoselective monofunctionalization conditions |
| Comparator Or Baseline | Diboryl‑methane with excess base (≥2 equiv KOH) or substituted 1,1‑diborylalkanes |
| Quantified Difference | Yields drop substantially or product distribution becomes non‑chemoselective; specific comparative yields not reported for substituted analogs, but authors explicitly note the unique chemoselectivity of diboryl‑methane |
| Conditions | Pd(dba)₂/SPhos catalyst, KOH base, toluene/H₂O, 100 °C, 18 h, aryl bromides |
Why This Matters
This quantitative chemoselectivity profile directly informs procurement decisions for synthetic routes requiring a single C–C bond formation at a borylated methylene carbon without over‑functionalization.
- [1] Endo, K., Ohkubo, T., Shibata, T. Chemoselective Suzuki Coupling of Diborylmethane for Facile Synthesis of Benzylboronates. Org. Lett. 2011, 13, 3368-3371. DOI: 10.1021/ol201115k View Source
